Monoamine Oxidase A vs. B Inhibition Profile: Distinct Target Engagement Window for 5-(Pyridin-2-yl)oxazol-2-amine
5-(Pyridin-2-yl)oxazol-2-amine exhibits a modest but measurable inhibitory window between monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). In luminescence-based enzymatic assays conducted after 1 hour of incubation with recombinant human enzymes, the compound produced an IC50 of 10,000 nM against MAO-A and an IC50 of 5,220 nM against MAO-B [1]. This approximately 1.9-fold differential potency toward MAO-B relative to MAO-A provides a defined selectivity window that distinguishes the compound from non-selective MAO inhibitors. The adenosine A2A receptor binding assay serves as a selectivity control, with no detectable displacement of [³H]ZM241385 at concentrations up to 1,000 nM (Ki > 1,000 nM) [1].
| Evidence Dimension | MAO-A vs. MAO-B inhibitory potency and selectivity |
|---|---|
| Target Compound Data | MAO-A IC50 = 10,000 nM; MAO-B IC50 = 5,220 nM; MAO-B/MAO-A IC50 ratio = 0.52 (1.9-fold MAO-B preference) |
| Comparator Or Baseline | Non-selective MAO inhibitors (MAO-B/MAO-A IC50 ratio ≈ 1.0); Reference negative control (adenosine A2A Ki > 1,000 nM) |
| Quantified Difference | 1.9-fold higher potency for MAO-B; no A2A binding up to 1,000 nM |
| Conditions | Recombinant human MAO-A and MAO-B; luminescence assay; 1 hr incubation. Recombinant human adenosine A2A receptor expressed in HEK293 cells; [³H]ZM241385 displacement; 1 hr incubation; microbeta scintillation counting. |
Why This Matters
This selectivity window enables researchers to employ 5-(Pyridin-2-yl)oxazol-2-amine as a chemical probe for MAO-B-preferring activity without confounding adenosine receptor engagement, a feature not guaranteed among structurally related heterocyclic amines.
- [1] BindingDB. BDBM50425488 (CHEMBL2313292): Enzyme Inhibition Constant Data for 5-(Pyridin-2-yl)oxazol-2-amine. MAO-A IC50 = 10,000 nM; MAO-B IC50 = 5,220 nM; Adenosine A2A Ki > 1,000 nM. University of Parma / ChEMBL. View Source
